molecular formula C8H11ClO B13961243 6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane CAS No. 5628-74-0

6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane

Cat. No.: B13961243
CAS No.: 5628-74-0
M. Wt: 158.62 g/mol
InChI Key: HBEJVSJKHSPKGW-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-3-oxatricyclo[32102,4]octane is a complex organic compound characterized by its unique tricyclic structure This compound is part of the oxetane family, which is known for its four-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-3-oxatricyclo[321One common method involves the intramolecular cyclization of a suitable precursor, such as a 5-vinyl-1,3-cyclohexadiene, through a Diels-Alder reaction followed by cyclopropane ring opening . The chloromethyl group can be introduced using chloromethyl methyl ether in the presence of a Lewis acid like zinc bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with chloromethyl methyl ether, which is a known carcinogen .

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the chloromethyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or ketone derivative.

Scientific Research Applications

6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The oxetane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane can be compared with other oxetane derivatives and tricyclic compounds:

    Oxetane Derivatives: Similar compounds include 3-methyl-3-oxetanemethanol and 3-phenyl-3-oxetanemethanol.

    Tricyclic Compounds: Compounds like tricyclo[3.2.1.02,4]octane and bicyclo[3.2.1]octane share the tricyclic framework but lack the chloromethyl and oxetane functionalities.

Properties

CAS No.

5628-74-0

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

6-(chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane

InChI

InChI=1S/C8H11ClO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-3H2

InChI Key

HBEJVSJKHSPKGW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CCl)C3C2O3

Origin of Product

United States

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